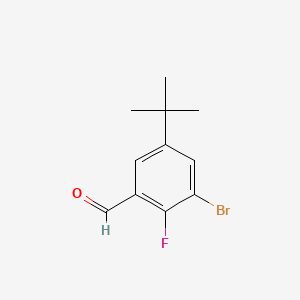

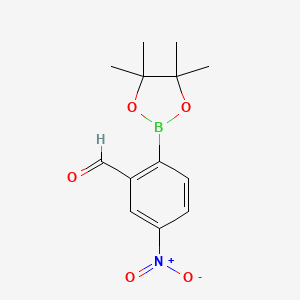

2-Formyl-4-nitrophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in their synthesis. This process has been reported to utilize a radical approach . A Matteson–CH2– homologation paired with this approach allows for formal anti-Markovnikov alkene hydromethylation .

Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

科学的研究の応用

H2O2-Cleavable Poly(ester-amide)s Synthesis

A study reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester in a Passerini multicomponent polymerization process. These polymers are notable for their potential as H2O2-responsive delivery vehicles, with applications in controlled drug release. This approach leverages the compound's ability to degrade in the presence of hydrogen peroxide, offering a pathway for creating responsive materials (Cui et al., 2017).

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescent properties at room temperature. This discovery expands the understanding of phosphorescent materials, suggesting these compounds could be used in the development of new phosphorescent materials without heavy atoms or carbonyl groups, a significant departure from traditional organic phosphorescent molecule design (Shoji et al., 2017).

Borylation-Coupling Sequence in Organic Synthesis

The compound's utility extends to palladium-catalyzed cross-coupling reactions, serving as a precursor for the synthesis of unsymmetrical 1,3-dienes. This application demonstrates its role in enhancing the diversity of organic synthetic methods, facilitating the production of complex organic molecules with high precision and efficiency (Takagi et al., 2002).

Fluoroarene Functionalization

Research has shown that 2-Formyl-4-nitrophenylboronic acid pinacol ester can be used in the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters. This process involves C-F bond activation and transmetalation, underscoring the compound's significance in facilitating the functionalization of fluoroarenes for various applications, including pharmaceuticals and material science (Zhou et al., 2016).

Ni-Catalyzed Carboacylation

The compound is also involved in Ni-catalyzed formal carboacylation reactions, representing a novel application in the synthesis of complex organic structures through C-N bond activation. This methodology provides a pathway for the efficient synthesis of benzyl-2,3-dihydro-1H-inden-1-ones, showcasing the compound's versatility in catalysis and organic synthesis (Walker et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXQJVCGMUZAQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

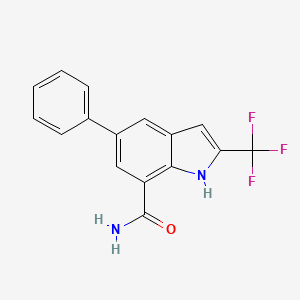

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)